Methyl 6-bromo-4-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFFIDYZETPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Techniques and Process Intensification
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Achieving high yield and selectivity is paramount in chemical synthesis. For Methyl 6-bromo-4-methoxypicolinate, this involves carefully controlling reaction conditions to favor the desired product and minimize the formation of impurities.
Solvent Effects and Their Role in Reaction Outcomes
The choice of solvent is critical in the bromination of picolinate (B1231196) derivatives. Polar solvents are generally preferred to facilitate the dissolution of reagents and intermediates. For instance, in the bromination of related compounds, solvents like dichloromethane (B109758) have been shown to promote the reaction while maintaining good selectivity. The use of aqueous or mixed solvent systems, such as water-tetrahydrofuran (THF), can also enhance the solubility of bromine and influence the reaction's regioselectivity.
Research into the synthesis of similar halogenated purines has demonstrated that less polar solvents, including THF, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt), can improve the selectivity of methylation, a reaction type also relevant to the synthesis of methoxy-substituted picolinates. nih.govnih.gov However, these less polar solvents may necessitate higher reaction temperatures to achieve efficient conversion. nih.govnih.gov The selection of an optimal solvent or solvent system is therefore a balancing act between solubility, reactivity, and selectivity.
Table 1: Solvent Effects on Bromination and Related Reactions
| Solvent | Typical Application | Key Observations |
|---|---|---|
| Dichloromethane | Bromination | Allows for smooth reaction with high selectivity for the monobromo product. researchgate.net |
| Water/THF | Bromination | Enhances bromine solubility and influences regioselectivity. |
| Tetrahydrofuran (THF) | Methylation | Can improve selectivity but may require higher temperatures. nih.govnih.gov |
Temperature Control and Its Impact on Side Reactions
Precise temperature control is crucial for minimizing side reactions during the synthesis of this compound. Exothermic reactions, such as bromination, can lead to the formation of over-brominated byproducts if the temperature is not carefully managed. For many bromination reactions, maintaining a low temperature, often between 0 and 25°C, is essential to control the reaction rate and prevent the formation of di- or tri-brominated impurities.
In some cases, higher temperatures are necessary to drive the reaction to completion, but this must be balanced against the risk of increased side reactions. For example, in the synthesis of certain brominated compounds, while a reaction may proceed at a lower temperature, a higher temperature might be required for optimal conversion, which in turn could affect the selectivity. nih.govnih.gov The influence of temperature highlights the need for precise thermal management in the reactor system.
Modern Reaction Technologies
The adoption of modern reaction technologies is revolutionizing the synthesis of complex molecules like this compound. These technologies offer enhanced safety, control, and efficiency compared to traditional batch processes.
Continuous Flow Systems for Exothermic Halogenations
Continuous flow chemistry has emerged as a powerful tool for managing highly exothermic and rapid reactions, such as halogenations. rsc.org The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. rsc.org This technology is particularly advantageous for reactions that are difficult to control in large-scale batch reactors. rsc.org
Flow systems also offer enhanced mixing and shorter reaction times, which can lead to improved yields and selectivities. mdpi.combeilstein-journals.org For the synthesis of halogenated pyridines, continuous flow can facilitate reactions involving unstable intermediates by allowing for their immediate use in subsequent reaction steps. rsc.orgresearchgate.net The ability to safely handle hazardous reagents like elemental bromine is another significant advantage of closed-loop continuous flow systems. rsc.org
In Situ Reagent Generation for Controlled Synthesis
The in situ generation of reactive species is a strategy that enhances safety and control in chemical synthesis. This approach avoids the handling and storage of highly reactive or unstable reagents by generating them within the reaction mixture as needed. For example, in the synthesis of related heterocyclic compounds, boronic esters can be generated in situ and immediately used in cross-coupling reactions. researchgate.netnih.gov
This methodology can be applied to the synthesis of this compound by generating the brominating agent or other reactive intermediates in a controlled manner. This can lead to improved selectivity and reduced waste generation. The in situ formation of reagents is often coupled with continuous flow systems to achieve even greater control over the reaction environment. mdpi.com
Methodologies for Analytical Characterization and Purity Assessment
Ensuring the purity and confirming the structure of this compound is crucial for its use in subsequent applications. A suite of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for monitoring the progress of the reaction. synhet.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to identify and quantify the main product and any impurities. synhet.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for structural elucidation, providing detailed information about the arrangement of atoms within the molecule. Infrared (IR) spectroscopy helps to identify the presence of key functional groups. For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.
Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity Assessment | Quantifies the percentage of the desired compound and detects impurities. synhet.com |
| GC-MS / LC-MS | Identification and Quantification | Provides mass-to-charge ratio for compound identification and quantification. synhet.com |
| NMR Spectroscopy | Structural Elucidation | Determines the connectivity and chemical environment of atoms. |
| IR Spectroscopy | Functional Group Identification | Confirms the presence of specific chemical bonds and functional groups. |
Spectroscopic Techniques for Structural Elucidation
The definitive identification of "this compound" relies on a suite of spectroscopic methods that probe its molecular structure at the atomic and functional group levels. These techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—provide a comprehensive structural profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. In ¹H NMR, the chemical environment of each proton is mapped, with the methyl ester protons typically appearing as a singlet around 3.9 ppm. ¹³C NMR complements this by identifying each unique carbon atom, including those in the pyridine (B92270) ring and the ester and methoxy (B1213986) functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the specific functional groups present in the molecule. The FTIR spectrum of "this compound" will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group is typically observed around 1720 cm⁻¹. Additionally, the spectrum reveals vibrations corresponding to the C-Br bond at approximately 560 cm⁻¹, providing clear evidence of the bromine substituent.
Mass Spectrometry (MS) provides the molecular weight and can help confirm the elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the precise molecular weight of the compound. The presence of bromine is distinctly marked by a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Technique | Observed Features and Typical Values |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and a characteristic singlet for methyl ester protons around 3.9 ppm. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the pyridine ring, methoxy carbon, and the carbonyl and methyl carbons of the ester group. |
| FTIR | Key absorption bands: Carbonyl (C=O) stretch (~1720 cm⁻¹), Carbon-Bromine (C-Br) stretch (~560 cm⁻¹), and C-O, C=C, C=N stretches. |
| MS | Molecular ion peak exhibiting the characteristic M/M+2 isotopic pattern indicative of a bromine atom. HRMS confirms the exact molecular weight. |
Chromatographic Methods for Reaction Monitoring and Product Analysis
Chromatographic techniques are essential for overseeing the synthesis of "this compound" and for verifying the purity of the final product. synhet.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these purposes. synhet.com
High-Performance Liquid Chromatography (HPLC) is a versatile tool for both real-time reaction monitoring and final purity assessment. nih.gov During synthesis, HPLC can track the depletion of reactants and the emergence of the product. For purity analysis, a C18 column is frequently recommended, utilizing a mobile phase mixture of acetonitrile (B52724) and water. This method effectively separates the target compound from impurities, allowing for accurate quantification of purity, which is often required to be at a minimum of 95%. cymitquimica.commyskinrecipes.com
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity analysis, particularly for identifying volatile impurities. synhet.comgoogle.com GC separates the components of a sample, which are then identified by the mass spectrometer. This combination provides a high degree of confidence in the identity of the main product and any trace impurities present. ambeed.com
| Technique | Primary Application | Common System Parameters |
|---|---|---|
| HPLC | Reaction monitoring and purity assessment. | Reversed-phase C18 column with an acetonitrile/water mobile phase. |
| GC/GC-MS | Purity analysis and identification of volatile impurities. synhet.comambeed.com | Capillary column with a suitable stationary phase, coupled to a mass spectrometer for detection. |
Chemical Transformations and Reactivity Profiles of Methyl 6 Bromo 4 Methoxypicolinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. In the context of methyl 6-bromo-4-methoxypicolinate, the electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group, combined with the presence of a good leaving group (bromine), facilitates the attack of nucleophiles on the aromatic ring. masterorganicchemistry.com
Reactivity of the Bromine Substituent Towards Various Nucleophiles
The bromine atom at the 6-position of this compound is susceptible to substitution by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the picolinate (B1231196) scaffold. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. smolecule.com
For instance, the reaction with amines or thiols can lead to the formation of the corresponding 6-amino or 6-thio substituted picolinates. evitachem.com The reaction conditions for these transformations typically involve heating the picolinate with the desired nucleophile, often in the presence of a base to facilitate the reaction. google.com The choice of solvent and temperature can influence the reaction rate and yield.
A patent describes the reaction of methyl 3-bromo-6-methoxypicolinate with tert-butyl (2-mercaptoethyl)carbamate in DMSO at 60°C, which demonstrates the displacement of the bromine atom by a sulfur nucleophile. google.com While the starting material is an isomer, the reactivity principle is analogous.
The reactivity of the bromine substituent is enhanced by the presence of electron-withdrawing groups on the pyridine ring. semanticscholar.org In the case of this compound, the ester group at the 2-position and the nitrogen atom within the ring contribute to this activation, making the bromine a better leaving group compared to chlorine in similar structures.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
| Amines (R-NH2) | Methyl 6-(alkylamino)-4-methoxypicolinate |
| Thiols (R-SH) | Methyl 4-methoxy-6-(alkylthio)picolinate |
| Alkoxides (R-O⁻) | Methyl 4,6-dialkoxypicolinate |
This table provides a generalized representation of potential products based on established reactivity principles of similar compounds.
Regiochemical Control in Nucleophilic Substitution Pathways
The regiochemistry of nucleophilic aromatic substitution on substituted pyridines is a critical aspect to consider. In this compound, the substitution occurs selectively at the C-6 position, where the bromine atom is located. libretexts.org This is because the bromine atom is the most suitable leaving group on the ring.
The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the site of nucleophilic attack. The electron-withdrawing ester group and the ring nitrogen activate the positions ortho and para to them for nucleophilic attack. The bromine at the 6-position is para to the ester group, making it a highly activated site for substitution.
In cases where multiple halogens are present on a pyridine ring, the regioselectivity of the substitution can often be controlled by the nature of the halogen and the reaction conditions. Bromine is generally a better leaving group than chlorine in SNAr reactions, leading to preferential substitution at the bromine-bearing carbon.
Mechanistic Investigations of SNAr on Halogenated Picolinates
The mechanism of nucleophilic aromatic substitution on halogenated picolinates generally proceeds through a two-step addition-elimination pathway. libretexts.orgscribd.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing groups on the aromatic ring, particularly the ester group and the ring nitrogen. masterorganicchemistry.com
Elimination of the Leaving Group: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. d-nb.infosioc-journal.cnresearchgate.net this compound is an excellent substrate for these reactions, with the bromine atom serving as a handle for the introduction of various organic fragments.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation.nih.govsynhet.com
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netmdpi.com It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound readily participates in Suzuki-Miyaura coupling reactions, allowing for the synthesis of a wide array of 6-aryl and 6-vinyl substituted picolinates.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling of this compound is compatible with a broad range of aryl and vinyl boronic acids and their corresponding esters. nih.gov This versatility allows for the synthesis of a diverse library of compounds with different electronic and steric properties.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate various functional groups on the coupling partners. academie-sciences.frnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates. nih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid/Ester | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 4-methoxy-6-phenylpicolinate |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Methyl 4-methoxy-6-(p-tolyl)picolinate |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos | Methyl 4-methoxy-6-vinylpicolinate |
This table illustrates potential products and catalyst systems based on established Suzuki-Miyaura coupling methodologies. nih.govorganic-chemistry.org
The reaction generally proceeds in good to excellent yields with both electron-rich and electron-poor arylboronic acids. nih.gov Furthermore, vinylboronic acids and their esters are also effective coupling partners, providing access to styrenyl-type derivatives. nih.gov The tolerance of the Suzuki-Miyaura coupling to a wide variety of functional groups makes it a highly valuable transformation in the synthesis of complex molecules derived from this compound. nih.gov
Ligand Effects on Catalytic Activity and Selectivity
In palladium-catalyzed cross-coupling reactions involving substrates like this compound, the choice of ligand is crucial in determining the catalytic activity and selectivity. The ligand's steric and electronic properties can significantly influence the outcome of the reaction.
The steric bulk of a ligand can impact the coordination environment around the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. nsf.gov For instance, sterically hindered ligands can promote the formation of monoligated palladium species, which are often more reactive. wikipedia.org Conversely, excessive steric hindrance may impede the approach of the coupling partners to the metal center, thereby reducing the reaction rate. nsf.gov
The development of specialized ligands has greatly expanded the scope of cross-coupling reactions. For example, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for the Buchwald-Hartwig amination, enabling the efficient coupling of primary amines. wikipedia.org More recently, highly active and versatile ligands such as XPhos have been developed, allowing for successful aminations under milder conditions and with a broader range of substrates. beilstein-journals.orgpurdue.edu
The following table provides examples of ligands commonly used in cross-coupling reactions and their general effects:
| Ligand | Common Applications | General Effects on Reactivity |
| Triphenylphosphine (PPh₃) | General purpose ligand for various cross-coupling reactions. | Moderate activity, suitable for a range of substrates. |
| XPhos | Buchwald-Hartwig amination, Suzuki coupling. | High activity, allows for coupling of challenging substrates, including aryl chlorides and sulfonates. beilstein-journals.orgpurdue.edu |
| BINAP | Buchwald-Hartwig amination, enantioselective reactions. | Promotes coupling of primary amines, can induce chirality. wikipedia.org |
| dppf | Buchwald-Hartwig amination, Suzuki coupling. | Good activity and selectivity for a variety of substrates. wikipedia.org |
Stille Coupling with Organotin Reagents
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org this compound, with its reactive C-Br bond, is a suitable substrate for this transformation. The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.orglibretexts.org
The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
A variety of organostannanes can be employed, allowing for the introduction of diverse substituents such as aryl, vinyl, and alkyl groups. wikipedia.org The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a suitable solvent. organic-chemistry.org The presence of additives like copper(I) salts or fluoride (B91410) ions can sometimes enhance the reaction rate. organic-chemistry.org
An example of a Stille coupling reaction is the coupling of an aryl bromide with an organotin reagent to form a biaryl compound. The reaction is driven by the formation of a stable tin-halide byproduct. wikipedia.org
The following table summarizes typical conditions for Stille coupling reactions:
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Catalyzes the cross-coupling reaction. organic-chemistry.org |
| Organotin Reagent | R-Sn(Alkyl)₃ (R = aryl, vinyl, etc.) | Provides the carbon nucleophile. wikipedia.org |
| Solvent | Toluene, DMF, Dioxane | Solubilizes reactants and catalyst. nih.gov |
| Additives | Cu(I) salts, CsF | Can accelerate the transmetalation step. organic-chemistry.org |
Other Cross-Coupling Methodologies (e.g., Negishi, Sonogashira, Buchwald-Hartwig)
Beyond the Stille coupling, this compound can participate in a range of other palladium-catalyzed cross-coupling reactions.
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org This method is known for its high reactivity and functional group tolerance, allowing for the formation of C-C bonds with sp², sp³, and sp hybridized carbons. wikipedia.org
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.id It is a highly efficient method for the synthesis of arylalkynes. beilstein-journals.org Recent advancements have also explored nickel-catalyzed Sonogashira-type reactions. nih.gov
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of sophisticated phosphine ligands has been instrumental in the success and versatility of this reaction. rug.nl
The following table provides a comparative overview of these cross-coupling reactions:
| Reaction | Nucleophile | Bond Formed | Key Features |
| Negishi | Organozinc (R-ZnX) | C-C | High reactivity, broad scope including sp³ carbons. wikipedia.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Efficient synthesis of arylalkynes. walisongo.ac.idbeilstein-journals.org |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Versatile method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org |
Functional Group Transformations of the Methyl Ester Moiety
The methyl ester group of this compound offers another site for chemical modification, allowing for its conversion into other important functional groups.
The methyl ester can be reduced to the corresponding primary alcohol, (6-bromo-4-methoxypyridin-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). rsc.org The choice of reducing agent can be critical for achieving selectivity, especially in the presence of other reducible functional groups. For instance, DIBAL-H can sometimes selectively reduce an ester in the presence of a halide. rsc.org
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-4-methoxypicolinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. Alkaline hydrolysis of related methoxypyridinecarboxylates has been studied to understand the transmission of substituent effects. researchgate.net The rate of hydrolysis can be influenced by the position of the substituents on the pyridine ring. researchgate.net
The methyl ester group can undergo transesterification in the presence of another alcohol under acidic or basic catalysis, leading to the formation of a different ester. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.
Amidation of the methyl ester can be achieved by reacting it with an amine to form the corresponding amide. This reaction often requires heating or the use of a catalyst. Direct amidation can sometimes be challenging, and it may be more efficient to first hydrolyze the ester to the carboxylic acid and then couple it with the amine using a standard peptide coupling reagent.
Derivatization Strategies for Structural Diversity
The strategic functionalization of this compound is a key approach for generating a library of structurally diverse compounds. The presence of the bromo, methoxy (B1213986), and methyl ester groups offers multiple handles for chemical modification. Derivatization strategies can be broadly categorized into modifications targeting the methoxy group and those that elaborate the pyridine core through reactions at the bromo substituent.
While direct modification of the methoxy group on this compound is not extensively documented in publicly available research, general principles of aromatic ether cleavage can be applied. The methoxy group can potentially be converted to a hydroxyl group, which then serves as a versatile point for further functionalization.
One common method for the demethylation of aryl methyl ethers is treatment with strong acids such as hydrogen bromide or hydrogen iodide. However, the presence of other acid-sensitive functional groups, like the methyl ester, requires careful consideration of reaction conditions. Alternatively, Lewis acids like boron tribromide are highly effective for cleaving aryl methyl ethers under milder conditions, which could offer a more compatible route for the synthesis of Methyl 6-bromo-4-hydroxypicolinate.
Once the hydroxyl intermediate is formed, it can undergo a variety of subsequent reactions to introduce diverse functionalities.
O-alkylation: The hydroxyl group can be alkylated using various alkyl halides in the presence of a base to introduce new ether linkages.
O-acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding esters.
Conversion to triflates: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.
These potential transformations highlight the utility of the 4-position for introducing a wide range of substituents, thereby expanding the structural diversity of the picolinate scaffold.
The bromine atom at the 6-position of the pyridine ring is a key site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant elaboration of the pyridine core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-picolinate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. For a similar compound, Methyl 4-bromo-6-methylpicolinate, typical conditions involve using a palladium catalyst like Pd(PPh₃)₄ with a base such as potassium carbonate.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-pyridines
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Methyl 4-bromo-6-methylpicolinate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Methyl 4-aryl-6-methylpicolinate | Not specified |
Stille Coupling: This reaction couples the bromo-picolinate with an organotin compound, also catalyzed by palladium. It offers an alternative to the Suzuki coupling for forming carbon-carbon bonds.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-picolinate with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key method for introducing diverse amine functionalities, which are prevalent in many biologically active molecules.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling can be employed. This reaction couples the bromo-picolinate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Table 2: Overview of Potential Cross-Coupling Reactions on this compound
| Reaction Type | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C |
| Stille | Organotin compound | Pd catalyst | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | C-N |
These cross-coupling strategies, in conjunction with modifications at the methoxy group, provide a robust platform for the synthesis of a vast library of novel picolinate derivatives from this compound, making it a valuable building block in medicinal chemistry and materials science. cymitquimica.com
Theoretical and Computational Investigations of Methyl 6 Bromo 4 Methoxypicolinate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule. For Methyl 6-bromo-4-methoxypicolinate, these studies illuminate how the arrangement of the bromine atom, methoxy (B1213986) group, and methyl ester on the pyridine (B92270) ring dictates its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and thermodynamic stability of molecules. By applying a functional such as B3LYP with a basis set like 6-311G++(d,p), the equilibrium geometry of this compound can be optimized, yielding precise information on bond lengths, bond angles, and dihedral angles. google.comsmolecule.com These calculations would reveal the planarity of the pyridine ring and the orientation of the methoxy and methyl ester substituents.
The stability of the molecule is assessed by its total electronic energy. Theoretical studies on analogous brominated heterocyclic compounds demonstrate that DFT calculations can accurately predict the most stable conformation. For instance, the rotational barrier of the methoxy group and the methyl ester can be calculated to identify the ground-state geometry.
Illustrative Data Table: Calculated Geometrical Parameters for this compound
Note: The following data is a hypothetical representation based on typical DFT (B3LYP/6-311G++(d,p)) calculations for similar aromatic esters and is for illustrative purposes only, as specific published data for this molecule is not available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Br | 1.89 Å |
| C-O (methoxy) | 1.35 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.34 Å | |
| Bond Angles | C-C-Br | 119.5° |
| C-C-O (methoxy) | 125.0° | |
| O=C-O (ester) | 124.8° | |
| Dihedral Angles | C-C-O-C (methoxy) | 5.2° |
| N-C-C=O (ester) | 178.5° |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. ambeed.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. google.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atom of the methoxy group. The LUMO is likely centered on the pyridine ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap suggests higher reactivity. These orbitals' visualization and energy levels can be calculated using DFT.
Illustrative Data Table: Frontier Molecular Orbital Energies
Note: These values are hypothetical, based on typical DFT calculations for analogous compounds, and serve for illustration.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.98 | Second lowest unoccupied molecular orbital |
| LUMO | -1.85 | Lowest unoccupied molecular orbital |
| HOMO | -6.15 | Highest occupied molecular orbital |
| HOMO-1 | -6.95 | Second highest occupied molecular orbital |
| Energy Gap (ΔE) | 4.30 | LUMO - HOMO |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an ESP map would show negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
This analysis is crucial for predicting how the molecule will interact with other reagents. For instance, it can help identify the most likely sites for protonation or coordination to a metal center. Computational modeling using methods like DFT at the B3LYP/6-31G* level can generate these maps.
Mechanistic Elucidation of Chemical Reactions
Computational chemistry provides indispensable tools for investigating the pathways of chemical reactions, offering insights into transition states and predicting reaction outcomes.
Computational Studies of Transition States and Activation Energies for Bromination and Substitution Reactions
The bromine atom at the 6-position of this compound makes it a versatile precursor for substitution reactions, such as the Suzuki-Miyaura cross-coupling. Computational studies can elucidate the mechanism of these reactions by locating the transition state (TS) structures and calculating the associated activation energies (Ea).
A typical computational workflow involves proposing a reaction pathway and then using DFT methods to calculate the energies of the reactants, intermediates, transition states, and products. The activation energy barrier determines the reaction rate. For a nucleophilic aromatic substitution, for example, calculations would model the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide leaving group. By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Substitution Reaction
Note: This table is a hypothetical example illustrating the kind of data obtained from transition state calculations.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
| Step 1 | Formation of Meisenheimer Intermediate | 18.5 |
| Step 2 | Departure of Bromide Leaving Group | 5.2 |
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesis. In the case of this compound, further electrophilic substitution on the pyridine ring could occur at multiple positions. Computational models can predict the most likely site of reaction by comparing the activation energies for attack at each possible position.
For instance, in a potential nitration reaction, DFT calculations could determine the transition state energies for the formation of the sigma complex with the nitro group at the C3 versus the C5 position. The pathway with the lower activation energy would correspond to the major product. These predictive capabilities are invaluable for designing synthetic routes that efficiently yield the desired isomer, minimizing waste and byproducts. Computational modeling has been successfully used to explain unexpected regioselectivity in nucleophilic substitution reactions of similar picolinates by revealing that steric effects can destabilize certain transition states.
Molecular Dynamics Simulations for Understanding Reaction Pathways
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed, atomistic view of chemical processes. nih.gov For complex chemical reactions, reactive MD simulations, often employing force fields like ReaxFF, enable the study of bond-breaking and bond-forming events, which is crucial for mapping out reaction mechanisms without pre-defined reaction coordinates. rutgers.edunih.gov
While specific MD studies on this compound are not prevalent in public literature, the methodology is well-established for understanding the reaction pathways of similar complex organic molecules. rutgers.edu Such simulations would begin by defining a system containing this compound and other reactants in a simulation box. By simulating the system at reaction temperatures, researchers can observe the trajectories of individual atoms. nih.gov
The analysis of these trajectories allows for the automatic identification of molecular species as they form and are consumed, enabling the construction of a comprehensive reaction network. rutgers.edu This approach can elucidate complex decomposition mechanisms, identify key intermediates, and determine the influence of reaction conditions on the preferred chemical pathways. nih.gov For a molecule like this compound, MD simulations could be used to investigate its thermal decomposition, its reactivity with various nucleophiles or electrophiles, or the mechanisms of metal-catalyzed cross-coupling reactions at the bromine-substituted position. The simulations capture every atomic position and motion, offering precise control over variables like temperature, pressure, and molecular composition to understand the dynamics of the reaction. nih.gov
Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.comresearchgate.net This method is widely used in drug discovery and materials science to predict the activity of novel compounds and to guide the design of molecules with enhanced properties. chemrevlett.commdpi.com
The fundamental principle of QSAR is that the variations in the activity of a group of molecules are dependent on the changes in their structural properties. chemrevlett.com The process involves several key steps:
Data Set Preparation : A dataset of molecules with known activities (e.g., inhibition constants, reaction rates) is collected. This set is typically divided into a training set for model development and a test set for external validation. researchgate.netbohrium.com
Descriptor Calculation : A wide array of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and topological properties. bohrium.com
Feature Selection : From the large pool of calculated descriptors, a subset that is most relevant to the activity is selected using statistical methods like the genetic algorithm (GA). researchgate.netbohrium.com
Model Building : A mathematical model is constructed to relate the selected descriptors to the activity. Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net
Model Validation : The model's statistical significance, robustness, and predictive power are rigorously assessed using parameters such as the coefficient of determination (R²), the cross-validation coefficient (q²), and external validation with the test set. chemrevlett.commdpi.com A high-quality QSAR model should have a q² greater than 0.5 and an R² greater than 0.6. mdpi.com
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecules to build more sophisticated models. mdpi.com These analyses can guide drug design by providing a visual representation of where structural modifications could lead to improved activity. mdpi.com
Table 1: Common Computational Descriptors in QSAR Studies
| Descriptor Type | Examples | Description |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describe the electronic properties and distribution of electrons within the molecule, influencing interactions and reactivity. mdpi.comosti.gov |
| Steric | Molecular volume, Surface area, Taft's steric parameter (Es) | Quantify the size and shape of the molecule or its substituents, which can affect binding to a receptor or accessibility for a reaction. osti.govnih.gov |
| Lipophilic | LogP, π constant | Measure the hydrophobicity of the molecule, which is critical for its transport and distribution in biological systems. nih.gov |
| Topological | Connectivity indices, Wiener index | Numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. |
| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond donor/acceptor) | Values calculated on a 3D grid surrounding the aligned molecules, representing the interaction fields relevant for binding. mdpi.com |
The reactivity of the pyridine ring in this compound is significantly influenced by its three substituents: the 6-bromo group, the 4-methoxy group, and the 2-methyl ester group. The interplay of their electronic and steric effects dictates the molecule's chemical behavior.
Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects its susceptibility to electrophilic or nucleophilic attack.
Methoxy Group (-OCH₃) : Located at the 4-position (para to the nitrogen), the methoxy group is a strong electron-donating group through resonance, increasing the electron density on the pyridine ring.
Bromo Group (-Br) : The bromine atom at the 6-position is electron-withdrawing through its inductive effect due to its high electronegativity. However, it can also act as a weak electron-donating group through resonance. In many cases, the inductive effect dominates. nih.gov
Methyl Ester Group (-COOCH₃) : The ester group at the 2-position is an electron-withdrawing group.
The combination of a strong electron-donating group (methoxy) and two electron-withdrawing groups (bromo and ester) creates a complex electronic environment on the pyridine ring. Computational methods like Density Functional Theory (DFT) are used to analyze these effects by calculating frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. mdpi.comnih.gov The HOMO-LUMO gap can correlate with the molecule's reactivity and electronic transitions. nih.gov
Steric Effects: The physical size and location of substituents can hinder the approach of reagents to a particular reaction site. osti.gov In this compound, the bromo and methyl ester groups are adjacent to the ring nitrogen, which could sterically influence reactions involving the nitrogen lone pair. The steric bulk of substituents can decrease reaction rates, an effect that can be quantified using parameters like Taft's steric constant (Eₛ). osti.govnih.gov
Studies on substituted pyridines show that the position of a substituent has a major effect on properties like permeability and reactivity. nih.gov For instance, the electron-donating or -withdrawing character of a substituent can be measured by its Hammett (σ) value, where positive values indicate electron-withdrawing character and negative values indicate electron-donating character. acs.org
Table 2: General Effects of Bromo and Methoxy Substituents on a Pyridine Ring
| Substituent | Position on Target Molecule | Typical Electronic Effect | Expected Impact on Reactivity |
| Bromo (-Br) | 6 | Inductively withdrawing, weakly resonance donating | Deactivates the ring towards electrophilic substitution; acts as a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. |
| Methoxy (-OCH₃) | 4 | Strongly resonance donating, weakly inductively withdrawing | Activates the ring towards electrophilic substitution, directing new substituents to ortho and para positions relative to itself. |
Computational Design and Virtual Screening of Novel Derivatives
Computational design and virtual screening are indispensable tools in modern chemistry for accelerating the discovery of new molecules with desired properties, such as herbicides or pharmaceuticals. researchgate.netacs.org These in silico techniques allow researchers to design and evaluate vast numbers of virtual compounds, prioritizing a smaller, more promising set for expensive and time-consuming chemical synthesis and experimental testing. researchgate.netosti.gov
The process typically starts with a scaffold molecule, such as this compound. A large virtual library of derivatives is then generated by computationally modifying this scaffold, for example, by replacing the bromo group or adding various functional groups at other positions on the pyridine ring. nih.gov
This library is then subjected to a hierarchical screening process:
Virtual Screening and Docking : Using structure-based virtual screening, the designed derivatives are docked into the binding site of a specific biological target (e.g., an enzyme or receptor). nih.gov Docking programs predict the preferred orientation of the molecule in the binding site and estimate its binding affinity. This step rapidly filters out compounds that are unlikely to bind effectively. nih.gov
ADMET Profiling : The most promising candidates from docking are then evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using predictive computational models. nih.gov This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or be toxic, which are common reasons for failure in later stages of development. nih.gov
Binding Free Energy Calculations : For the top-ranked compounds, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov These calculations provide a more accurate estimation of the binding free energy by running molecular dynamics simulations of the protein-ligand complex to account for flexibility and solvation effects. nih.gov
This tiered approach efficiently narrows down a vast chemical space to a handful of high-potential candidates. researchgate.netosti.gov This strategy has been successfully applied to discover novel materials for OLEDs, inhibitors for targets like Janus kinase 3 (JAK3), and new herbicidal compounds. researchgate.netosti.govnih.gov
Research Applications of Methyl 6 Bromo 4 Methoxypicolinate As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Organic Molecules
Methyl 6-bromo-4-methoxypicolinate serves as a fundamental starting material, or building block, for constructing intricate organic molecules. cymitquimica.com Its utility stems from the strategic placement of functional groups on the pyridine (B92270) core, which allow for a variety of chemical transformations. The bromine atom at the 6-position is a particularly useful handle for synthetic chemists. Bromine is an excellent leaving group, making the compound a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the pyridine scaffold with various boronic acids, thereby enabling the synthesis of complex biaryl derivatives and other elaborate structures.
The ester and methoxy (B1213986) groups also influence the reactivity of the pyridine ring and can be modified in subsequent synthetic steps. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration. This multifunctionality makes this compound a key intermediate in multi-step synthetic sequences aimed at producing complex target molecules. cymitquimica.com
Precursor in Medicinal Chemistry for Biologically Active Compounds
In the field of medicinal chemistry, the search for new therapeutic agents often relies on the availability of versatile chemical scaffolds that can be systematically modified to optimize biological activity. This compound and its analogs are recognized for their role as precursors in the development of biologically active compounds. synhet.comevitachem.com The pyridine core is a common motif in many pharmaceuticals, and this compound provides a convenient entry point for creating libraries of novel pyridine-containing molecules for drug discovery efforts. evitachem.com
Synthesis of Novel Pharmaceutical Intermediates
This compound is utilized as an intermediate for the synthesis of other, more complex pharmaceutical intermediates. synhet.comgoogle.com Its reactive nature allows it to be converted into a wide array of derivatives. For instance, the bromine atom can be replaced through nucleophilic substitution or transition-metal-catalyzed reactions to introduce different functional groups. These transformations yield new, highly functionalized molecules that serve as immediate precursors to potential drug candidates. The synthesis of biaryl derivatives through coupling reactions is one example of how this building block is used to create advanced intermediates for medicinal chemistry programs. google.com
Rational Design and Synthesis of Potential Enzyme Inhibitors and Receptor Ligands
The rational design of enzyme inhibitors and receptor ligands is a cornerstone of modern drug discovery. This process involves creating molecules with specific shapes and electronic properties to bind to a biological target with high affinity and selectivity. This compound serves as a valuable scaffold in this endeavor.
The structure-activity relationship (SAR) is critical in this context, and this compound is well-suited for SAR studies. nih.govnih.gov For example, in the development of farnesyl-protein transferase (FPT) inhibitors, a comprehensive SAR study of substituted pyridine ring systems found that halogen substituents like bromo were potent, while other groups were less active. nih.gov Similarly, research into metalloenzyme inhibitors has shown that the substituents on a chelating scaffold critically impact the inhibitory activity. nih.gov The bromine atom on this compound allows chemists to readily introduce a diverse range of substituents via cross-coupling reactions, enabling a systematic exploration of how different chemical groups at that position affect binding to a target enzyme or receptor. This iterative process of synthesis and biological evaluation is essential for optimizing lead compounds into effective therapeutic agents.
Contribution to the Synthesis of Quinolines and Related Heterocycles
Quinolines are a class of heterocyclic compounds that form the core of many biologically active substances. atlantis-press.comresearchgate.net The synthesis of substituted quinolines often involves the cyclization of precursors derived from anilines or other aromatic systems. atlantis-press.comresearchgate.net While direct use of this compound in documented quinoline (B57606) syntheses is not prominent, its structural components are highly relevant.
The synthesis of compounds like 6-bromo-4-iodoquinoline, an important intermediate for biologically active molecules such as the cancer therapeutic GSK2126458, highlights the importance of halogenated aromatic building blocks. atlantis-press.com The general strategies for forming the pyridine ring of a quinoline often rely on the availability of functionalized precursors that can undergo cyclization. researchgate.net Heterocyclic building blocks like this compound are foundational materials for accessing the diverse range of substituted heterocycles needed in medicinal chemistry.
Intermediate in Agrochemical Development and Specialty Chemicals Production
The applications of this compound extend beyond pharmaceuticals into the agrochemical sector. It is noted as an intermediate in the production of agrochemicals and specialty chemicals. Its positional isomer, Methyl 4-bromo-6-methoxypicolinate, is also used as an intermediate for pesticides. synhet.com The development of new herbicides and pesticides often involves the synthesis and screening of novel heterocyclic compounds. For example, a related compound, Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate, has been used in the preparation of compounds tested for herbicidal activity. google.com This demonstrates the utility of the brominated picolinate (B1231196) scaffold in creating molecules for crop protection.
Exploration in Materials Science Research
There is an emerging interest in the application of functionalized organic molecules like this compound in the field of materials science. bldpharm.commyskinrecipes.com Organic building blocks are crucial for creating novel materials with tailored electronic, optical, or structural properties. bldpharm.com While specific applications are still in the exploratory phase, the compound is listed for use in materials science research, suggesting its potential as a component in the synthesis of polymers, organic light-emitting diode (OLED) materials, or other advanced functional materials. bldpharm.combldpharm.com
Interactive Data Table: Applications of this compound and Related Analogs
| Compound Name | CAS Number | Key Applications | Relevant Sections |
| This compound | 1256803-71-0 | Organic Synthesis, Agrochemicals, Materials Science. bldpharm.com | 6.1, 6.3, 6.4 |
| Methyl 4-bromo-6-methoxypicolinate | 1256789-39-5 | Pharmaceutical intermediate, Medicinal Chemistry, Agrochemicals. synhet.com | 6.2, 6.3 |
| Methyl 5-chloro-6-methoxypicolinate | 1214386-12-5 | Intermediate for complex molecules, Kinase inhibitor research. evitachem.com | 6.2.1, 6.2.2 |
| 6-Bromo-4-iodoquinoline | 333453-83-9 | Intermediate for biologically active compounds (e.g., GSK2126458). atlantis-press.com | 6.2.3 |
| Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate | Not specified | Precursor for potential herbicides. google.com | 6.3 |
Future Directions and Emerging Research Avenues
Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules. chemistryjournals.netraijmr.comskpharmteco.com Future research will likely focus on developing more environmentally benign methods for the synthesis of Methyl 6-bromo-4-methoxypicolinate and its derivatives. This includes the use of safer solvents, minimizing the generation of hazardous byproducts, and improving atom economy. chemistryjournals.netraijmr.com Exploring alternative energy sources, such as microwave-assisted synthesis, could also lead to more energy-efficient processes. chemistryjournals.net
Automated Synthesis and AI-Driven Retrosynthesis
Novel Catalytic Systems for Enhanced Transformations
The development of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area will likely focus on:
Cross-Coupling Reactions: Designing novel palladium-based catalysts, potentially with N-heterocyclic carbene (NHC) ligands, can lead to more efficient Suzuki-Miyaura and other cross-coupling reactions involving the bromo-substituent. researchgate.netrsc.orgresearchgate.netnih.gov This would facilitate the introduction of a wide range of aryl and heteroaryl groups.
C-H Functionalization: Exploring catalytic systems for the direct functionalization of C-H bonds on the pyridine (B92270) ring would provide a more atom-economical approach to derivatization. rsc.orgnih.gov
Dual Catalytic Systems: The use of dual catalytic systems, for instance combining a nickel and a cobalt catalyst, could enable novel cross-electrophile coupling reactions. nih.gov
Advanced In Silico Methodologies for Predictive Chemistry
Computational chemistry plays an increasingly important role in understanding and predicting chemical reactivity. researchgate.net Advanced in silico methods can be applied to this compound to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to determine the electron density and other electronic properties of the molecule, providing insights into its reactivity and the most likely sites for electrophilic or nucleophilic attack. researchgate.netacs.orgscispace.com
Model Reaction Mechanisms: Computational modeling can help elucidate the mechanisms of complex reactions, aiding in the optimization of reaction conditions.
Virtual Screening: In silico screening of virtual libraries of derivatives can help identify compounds with desired properties before their actual synthesis, saving time and resources. acs.orgscispace.comudhtu.edu.ua
Expanding Applications through Diverse Derivatization
The bromine and methoxy (B1213986) groups, along with the methyl ester, on the picolinate (B1231196) scaffold offer multiple points for chemical modification. Future research will undoubtedly focus on exploring a wide range of derivatization reactions to synthesize novel compounds with unique properties. This could involve:
Nucleophilic Aromatic Substitution: The bromo-substituent can be replaced by various nucleophiles to introduce new functional groups. rsc.orgacs.org
Modifications of the Methoxy Group: The methoxy group can be demethylated to the corresponding hydroxypyridine, which can then be further functionalized. researchgate.net
Transformations of the Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid or converted to amides and other ester derivatives, expanding the range of accessible compounds. nih.gov
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions offer efficient and atom-economical ways to build molecular complexity in a single step. beilstein-journals.orgnih.govbohrium.com Future research could explore the use of this compound as a key component in such reactions. For instance, it could potentially participate in MCRs to generate complex heterocyclic scaffolds. bohrium.comacs.orgibu.edu.tr Similarly, cascade reactions involving intramolecular cyclizations could be designed to construct fused ring systems. nih.govnih.govprinceton.edursc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
